1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone
Description
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H9FN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3 |
InChI Key |
CYLJQNLMVFMEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CF)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using 2-Fluoroacetyl Halides
- Reagents and Conditions : 3,5-dimethyl-1H-pyrazole is reacted with 2-fluoroacetyl bromide or chloride in the presence of a base such as potassium carbonate or triethylamine to neutralize the generated acid.
- Solvent : Polar aprotic solvents like acetonitrile or dichloromethane are preferred to facilitate the reaction.
- Temperature : The reaction is typically carried out at reflux or room temperature depending on the reactivity of the halide.
- Workup : After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by column chromatography.
Alternative Method: Reaction with 2-Fluoroacetophenone Derivatives
- A related approach involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-fluoroacetophenone analogs under basic conditions.
- Potassium carbonate is used as a base in acetonitrile solvent.
- The mixture is refluxed for several hours (e.g., 5 hours at 85 °C) to ensure complete substitution.
- The product is isolated by precipitation in ice-cold water followed by filtration and purification.
Optimization and Reaction Monitoring
- Thin-layer chromatography (TLC) is employed to monitor reaction progress.
- Yields typically range from moderate to high (60–85%) depending on reaction conditions and purification methods.
- Characterization is performed using IR spectroscopy (noting the carbonyl stretch around 1690 cm⁻¹), ^1H and ^13C NMR spectroscopy (identifying pyrazole methyl groups and methylene protons), and mass spectrometry.
Representative Data Table of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 3,5-Dimethyl-1H-pyrazole, 2-fluoroacetyl bromide/chloride | Molar ratio 1:1 or slight excess pyrazole |
| Base | Potassium carbonate or triethylamine | Neutralizes acid byproduct |
| Solvent | Acetonitrile, dichloromethane | Polar aprotic solvents preferred |
| Temperature | Room temperature to reflux (25–85 °C) | Reflux often used for complete reaction |
| Reaction time | 3–5 hours | Monitored by TLC |
| Workup | Quenching with water, extraction, drying | Use of anhydrous sodium sulfate |
| Purification | Column chromatography | Silica gel typically used |
| Yield | 60–85% | Dependent on reaction scale and purity |
| Characterization techniques | IR, ^1H NMR, ^13C NMR, MS | Confirm structure and purity |
Research Findings and Notes
- The reaction mechanism involves nucleophilic attack by the pyrazole nitrogen on the electrophilic carbonyl carbon of the fluoroacetyl halide, displacing the halide ion.
- The presence of the fluorine atom adjacent to the carbonyl influences the electrophilicity and reactivity, often requiring controlled reaction conditions to avoid side reactions.
- The methyl groups on the pyrazole ring increase nucleophilicity and steric hindrance, which can affect reaction rates and yields.
- Purification by column chromatography is essential to separate the desired product from unreacted starting materials and side products.
- Spectroscopic data confirm the successful formation of the target compound, with characteristic carbonyl and pyrazole signals.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the fluoroethanone group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluorine atom. This leads to the formation of various substituted ethanone derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents.
Industry: In the agricultural sector, pyrazole derivatives are used as pesticides and herbicides. The compound’s chemical properties make it suitable for the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The fluoroethanone group can also interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluorine vs. Trifluoromethyl Groups: The monofluoro substituent in the target compound may offer balanced lipophilicity and electronic effects compared to the trifluoroethyl group in 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone, which likely increases metabolic stability but may reduce solubility .
- Aryl vs. Heteroaryl Substituents: The arylethanones in exhibit strong DNA photocleaving activity due to electron-withdrawing substituents (e.g., nitro, bromo), whereas the target compound’s fluoro group may confer distinct reactivity in similar applications.
Reactivity and Functionalization
- Michael Acceptors: The trifluorobut-en-one analog in undergoes sulfa-Michael addition with thiols, suggesting that the target compound’s fluoroethanone group could participate in similar reactions, albeit with altered kinetics due to fluorine’s electronegativity.
- DNA Interaction: The arylethanones in degrade DNA under UV light via radical pathways. The fluorine atom in the target compound may modulate such reactivity by stabilizing intermediates or altering electron density.
Biological Activity
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with methyl substitutions and a fluorinated ethyl ketone group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, characterization, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone is with a molecular weight of 156.15 g/mol. The structure is characterized by the presence of a pyrazole ring substituted at positions 3 and 5 with methyl groups and a fluorinated ethyl ketone moiety at position 2.
| Property | Value |
|---|---|
| Molecular Formula | C7H9FN2O |
| Molecular Weight | 156.15 g/mol |
| CAS Number | 38941-41-2 |
Synthesis
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate fluorinated reagents under controlled conditions. The synthetic pathway generally includes the following steps:
- Preparation of the pyrazole derivative : Starting from 4-amino-3,5-dimethylpyrazole.
- Fluorination : Introduction of the fluorine atom at the ethyl ketone position through electrophilic substitution.
Biological Activity
The biological activity of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone has been investigated in various studies:
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been assessed for its ability to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Study on Antibacterial Effects : A study tested various pyrazole derivatives against E. coli and reported significant inhibition zones for certain compounds, indicating potential for further development as antibacterial agents.
- Cytotoxicity Assay : In vitro assays demonstrated that compounds structurally related to 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone induced apoptosis in cancer cells, with IC50 values indicating promising potency compared to standard chemotherapeutics.
The biological activities attributed to 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone can be linked to:
- Electrophilic Nature : The presence of the fluorinated ethyl ketone allows for interactions with nucleophilic sites in biological macromolecules.
- Pyrazole Ring Reactivity : The electron-rich nature of the pyrazole ring may facilitate binding to target proteins or enzymes involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
